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Compound of Interest

Compound Name: (S)-1,1,1-Trifluoro-2-propanol

Cat. No.: B1144474 Get Quote

Introduction

(S)-1,1,1-Trifluoro-2-propanol is a chiral fluorinated alcohol of significant interest in the

pharmaceutical and agrochemical industries.[1] The incorporation of a trifluoromethyl group at

a stereogenic center can profoundly influence a molecule's biological activity, metabolic

stability, and lipophilicity.[1] Consequently, the development of efficient and highly

stereoselective methods for the synthesis of enantiomerically pure (S)-1,1,1-trifluoro-2-
propanol is a critical area of research. This technical guide provides an in-depth overview of

the stereochemistry of (S)-1,1,1-trifluoro-2-propanol, focusing on its synthesis, resolution, and

analysis.

Physicochemical Properties
Property Value

CAS Number 3539-97-7

Molecular Formula C₃H₅F₃O

Molecular Weight 114.07 g/mol

Appearance Colorless liquid

Specific Rotation [α] Varies with solvent and conditions
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The primary route to (S)-1,1,1-trifluoro-2-propanol is the asymmetric reduction of the prochiral

ketone, 1,1,1-trifluoroacetone.[1] This transformation can be achieved through various catalytic

systems, including both chemical and biological methods.

Asymmetric Catalytic Hydrogenation
Transition metal-catalyzed asymmetric hydrogenation is a powerful tool for the enantioselective

synthesis of chiral alcohols.[1] Ruthenium-based catalysts, in particular, have shown high

efficacy in the reduction of 1,1,1-trifluoroacetone.

Quantitative Data for Asymmetric Hydrogenation

Catalyst
Substrate/C
atalyst
Ratio

Hydrogen
Pressure
(Pa)

Temperatur
e (°C)

Enantiomeri
c Excess
(ee)

Reference

[RuCl₂((S)-3,

5-tBu-

MeOBIPHEP)

((R,R)-

DPEN)]

~12,500 40-80 x 10⁵ 40-60
High (not

specified)
[2]

Experimental Protocol: Asymmetric Hydrogenation with a Ruthenium Catalyst[2]

Reactor Preparation: Ensure a high-pressure stainless steel autoclave is clean and dry.

Charging the Reactor: In the air, charge the autoclave with 1,1,1-trifluoroacetone. Add the

ruthenium catalyst, [RuCl₂((S)-3,5-tBu-MeOBIPHEP)((R,R)-DPEN)], at a substrate-to-

catalyst ratio of approximately 12,500.

Addition of Base and Additive: Introduce a weak base, such as sodium formate (0.01-10

mol% relative to the substrate), and an additive like deionized water (0.1-50 wt% relative to

the substrate).

Sealing and Purging: Seal the autoclave and purge it several times with nitrogen gas,

followed by purging with hydrogen gas.
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Reaction Conditions: Pressurize the autoclave with high-purity hydrogen to 40-80 x 10⁵ Pa.

Heat the reaction mixture to 40-60°C with constant stirring.

Monitoring the Reaction: Monitor the reaction progress by analyzing aliquots for the

consumption of the starting material and the formation of the product using gas

chromatography (GC) or high-performance liquid chromatography (HPLC).

Product Recovery: Once the desired conversion is achieved (e.g., >90%), terminate the

reaction. The (S)-1,1,1-trifluoro-2-propanol can be recovered by distillation of the final

reaction solution.

Biocatalytic Reduction
Microbial and enzymatic reductions offer a green and highly selective alternative to chemical

methods. Various microorganisms, including Baker's yeast (Saccharomyces cerevisiae) and

other yeast species like Hansenula polymorpha, have been successfully employed for the

asymmetric reduction of 1,1,1-trifluoroacetone.[3][4]

Quantitative Data for Biocatalytic Reduction

Biocatalyst
Substrate
Concentration

Reaction Time
Enantiomeric
Excess (ee)

Reference

Baker's yeast
2.5 g/kg yeast

suspension
4 h ~80% [3][5]

Baker's yeast Not specified Not specified >99% [4]

Hansenula

polymorpha

NBRC0799

Not specified Not specified 98.7% [6]

Experimental Protocol: Biocatalytic Reduction with Hansenula polymorpha[6]

Medium Preparation: Prepare a liquid medium containing glucose, peptone, yeast extract,

and phosphate salts in deionized water. Sterilize the medium by autoclaving.
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Inoculation and Culture: Inoculate the sterile medium with a suspension of Hansenula

polymorpha. Culture the microorganism at 28°C with aeration and stirring. Maintain the pH at

6.5 using aqueous ammonia.

Substrate Addition: After an initial culture period (e.g., 24 hours), add a solution of 1,1,1-

trifluoroacetone and glucose to the culture. Maintain the glucose concentration throughout

the reaction.

Monitoring the Reaction: Monitor the reduction of the substrate over several days.

Product Recovery: Once the desired conversion is achieved, terminate the reaction. The

(S)-1,1,1-trifluoro-2-propanol can be recovered by distillation of the reaction solution.

Alternatively, the microbial cells can be removed by filtration or centrifugation before

distillation.

Enzymatic Kinetic Resolution
Kinetic resolution is a widely used technique for the separation of enantiomers. Lipase-

catalyzed acylation or hydrolysis can be employed to selectively react with one enantiomer of

racemic 1,1,1-trifluoro-2-propanol, allowing for the separation of the unreacted enantiomer.

While specific quantitative data for the lipase-catalyzed resolution of 1,1,1-trifluoro-2-propanol

was not found in the provided search results, lipases from Pseudomonas fluorescens and

Candida antarctica are commonly used for the resolution of secondary alcohols.[7]

Analytical Methods for Stereochemical Analysis
The determination of the enantiomeric excess of (S)-1,1,1-trifluoro-2-propanol is crucial for

assessing the success of a stereoselective synthesis. Chiral gas chromatography (GC) is a

common and effective method for this purpose.

Experimental Protocol: Chiral Gas Chromatography (GC) Analysis[8]

Column: Utilize a capillary column with a chiral stationary phase, such as one based on

derivatized cyclodextrins.

Oven Program:
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Initial temperature: 40°C (hold for 1 min)

Ramp: 2°C/min to 230°C (hold for 3 min)

Alternative program: Initial temperature: 60°C (hold for 1 min), Ramp: 2°C/min to 200°C

Carrier Gas: Hydrogen at a linear velocity of 80 cm/sec (set at 40°C).

Detector: Flame Ionization Detector (FID) set at 220°C.

Injection: Inject a solution of the sample in a suitable solvent. The two enantiomers will

exhibit different retention times, allowing for their quantification and the calculation of the

enantiomeric excess.
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Caption: Synthetic pathways to (S)-1,1,1-Trifluoro-2-propanol.
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Caption: Workflow for chiral GC analysis of 1,1,1-Trifluoro-2-propanol.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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